molecular formula C25H22F2N4O3S B2722249 3-[(2-fluorophenyl)methyl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1252916-11-2

3-[(2-fluorophenyl)methyl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2722249
CAS No.: 1252916-11-2
M. Wt: 496.53
InChI Key: CMTYAHHHJBADCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-fluorophenyl)methyl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic small molecule of significant interest in neuropharmacological research, primarily characterized as a potent and selective ligand for serotonin (5-HT) receptors. Its structural features, including a thienopyrimidinedione core and a fluorophenylpiperazine moiety, are designed to confer high affinity for specific 5-HT receptor subtypes. Research indicates this compound acts as a potent antagonist or inverse agonist at the 5-HT2A receptor , a key target in the study of psychiatric and neurological disorders such as schizophrenia, depression, and substance abuse. The presence of the 4-(4-fluorophenyl)piperazine group is a common pharmacophore in many established psychoactive compounds and is known to influence receptor binding affinity and selectivity . This reagent provides researchers with a valuable chemical tool for investigating serotonin receptor signaling pathways, conducting in vitro and in vivo behavioral assays , and exploring novel therapeutic mechanisms. The compound is supplied for research purposes and is documented in chemical databases under identifiers such as PubChem CID 118641532 . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F2N4O3S/c26-18-5-7-19(8-6-18)28-10-12-29(13-11-28)22(32)16-30-21-9-14-35-23(21)24(33)31(25(30)34)15-17-3-1-2-4-20(17)27/h1-9,14,23H,10-13,15-16H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXGKOWFGPUQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C[N+]3=C4C=CSC4C(=O)N(C3=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F2N4O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 3-[(2-fluorophenyl)methyl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a derivative of thieno[3,2-d]pyrimidine known for its promising biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that highlight its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with key enzymes and pathways:

  • Target Enzymes : The compound acts on macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT), both of which are implicated in cancer progression and inflammatory responses.
  • Inhibition Mechanism : It binds to the active sites of MIF and D-DT, inhibiting their tautomerase activity. This inhibition disrupts downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial in cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties:

  • Cancer Cell Proliferation : It has been shown to suppress the proliferation of non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cultures. This suppression is attributed to its ability to inhibit D-DT activity, which is essential for cancer cell metabolism and growth.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related thieno[3,2-d]pyrimidine derivatives:

  • Antitumor Activity : A study synthesized various substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors. Among them, a derivative demonstrated an IC50 value of 0.55 µM against SU-DHL-6 lymphoma cells while showing low toxicity against HEK293T cells (CC50 = 15.09 µM). This highlights the potential of thieno[3,2-d]pyrimidines in targeted cancer therapies .
  • Monoamine Oxidase Inhibition : Another research focused on pyridazinone derivatives with similar structural motifs reported potent inhibitory effects on monoamine oxidase (MAO) enzymes. Compounds were identified as selective inhibitors for MAO-B with IC50 values as low as 0.013 µM. This suggests that modifications in the phenyl ring can significantly enhance biological activity and selectivity towards specific targets .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for further development:

  • Solubility : One derivative showed sufficient water solubility, which is critical for bioavailability in therapeutic applications.

Summary of Biological Activities

Activity TypeTarget/EffectObserved Value
Antitumor ActivityNon-small cell lung cancer cellsIC50 < 10 µM
Enzyme InhibitionD-Dopachrome tautomeraseIC50 < 10 µM
SelectivityMAO-B over MAO-ASI > 100
ToxicityAgainst HEK293T cellsCC50 > 15 µM

Comparison with Similar Compounds

Key Observations :

  • The dual fluorophenyl groups may improve lipophilicity and blood-brain barrier penetration compared to mono-fluorinated analogs .

Pharmacological Activity and Selectivity

Receptor Affinity

Piperazine-containing compounds often target dopamine receptors. For example:

  • S 18126 : Selective D4 antagonist (Ki = 2.4 nM) with >100-fold selectivity over D2/D3 receptors .
  • L 745,870 : D4 antagonist (Ki = 2.5 nM) but inactive at D2/D3 receptors .

However, its thienopyrimidine core may confer unique selectivity or off-target effects compared to benzodiazepine-based ligands.

Bioactivity Profile Correlation

Compounds with similar chemical structures often exhibit correlated bioactivity profiles . For instance:

  • ASTX660 : Balances cIAP/XIAP inhibition via its pyrrolo-pyridine core and fluorophenyl-piperazine group .
  • Marine alkaloids: Minor structural changes (e.g., bromination) significantly alter kinase inhibition .

The target compound’s thienopyrimidine core could modulate kinase or protease inhibition, diverging from traditional piperazine-based receptor ligands.

Pharmacokinetic and Physicochemical Properties

Property Target Compound 2-{2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione S 18126
Molecular Weight ~500 (estimated) 367.38 424.49
LogP ~3.5 (estimated) 2.8 4.1
Solubility Low (thienopyrimidine core) Moderate Low

Key Observations :

  • The isoindole-dione analog exhibits better solubility due to its polar carbonyl groups, highlighting trade-offs between lipophilicity and bioavailability.

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